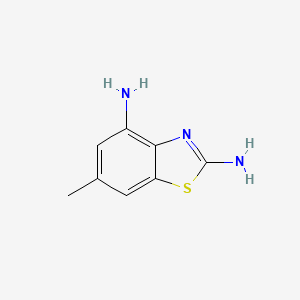

6-Methyl-1,3-benzothiazole-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzothiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSLSAMHWYQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649435 | |

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071346-94-5 | |

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Antioxidant Capabilities

The antioxidant properties of the benzothiazole (B30560) scaffold have been reported in the literature. researchgate.netnih.gov Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) are commonly used to evaluate these capabilities. However, the search did not yield any studies that have specifically applied these assays to evaluate the free radical scavenging activity of 6-Methyl-1,3-benzothiazole-2,4-diamine.

Enzyme Inhibition Profiling

The benzothiazole (B30560) nucleus is a common feature in the design of various enzyme inhibitors. Research has been conducted on 2-aminobenzothiazole (B30445) derivatives as inhibitors of kinases (such as PI3K, EGFR, VEGFR-2), which are crucial in cancer research. nih.govtandfonline.com Other studies have investigated their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for applications in treating Alzheimer's disease. rsc.orgrsc.org A crystal structure of human Estrogen-related receptor gamma (ERRγ) in complex with 6-methyl-1,3-benzothiazole-2,4-diamine has been identified, suggesting a potential interaction with this nuclear receptor. pdbj.org However, specific, detailed enzyme inhibition profiles and quantitative data relating to the compound as requested are not available in the retrieved sources.

Computational Chemistry and Theoretical Investigations of 6 Methyl 1,3 Benzothiazole 2,4 Diamine

Electronic Structure Analysis

The arrangement of electrons in a molecule's orbitals dictates its stability, reactivity, and spectroscopic properties. For 6-Methyl-1,3-benzothiazole-2,4-diamine, analyzing its electronic structure reveals key information about its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. irjweb.com Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net For benzothiazole (B30560) derivatives, the HOMO-LUMO gap is a key indicator of their bioactivity and potential for intramolecular charge transfer. irjweb.comnih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the likely regions for electron donation and acceptance, respectively.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| PTBTT Polymer | -5.68 | -3.91 | 1.77 |

| PHTBTHT Polymer | -5.71 | -3.72 | 1.99 |

| PFBTF Polymer | -5.61 | -4.04 | 1.57 |

| PTTBTTT Polymer | -5.51 | -3.71 | 1.80 |

The distribution of electron density within a molecule provides a complete picture of its charge characteristics. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are invaluable for understanding intermolecular interactions and predicting reactive sites. researchgate.netnih.gov

MEP maps illustrate the electrostatic potential on the surface of a molecule using a color scale. walisongo.ac.id

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

Green and yellow regions correspond to neutral or slightly electron-rich areas, respectively. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the amino groups and the thiazole (B1198619) ring, identifying them as potential sites for electrophilic interaction and hydrogen bonding. scirp.orgnih.gov The hydrogen atoms of the amino groups would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Reactivity and Selectivity Predictions

A primary goal of computational studies is to predict how a molecule will behave in a chemical reaction. By combining insights from FMO theory and MEP analysis, it is possible to forecast the reactivity and selectivity of this compound.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. scirp.org These descriptors include:

Chemical Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. scirp.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. scirp.org

Furthermore, local reactivity can be predicted by analyzing the MEP map, which pinpoints the most likely sites for nucleophilic and electrophilic attack. scirp.org For more complex reactions, such as those involving reaction intermediates, DFT calculations can be used to model transition states and predict regioselectivity. For example, in reactions involving heteroaryne intermediates, DFT calculations can predict distortions in the triple bond that favor nucleophilic attack at a specific carbon atom, thus determining the reaction's outcome. acs.orgnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Fukui Function Analysis

Fukui function analysis is a key component of conceptual DFT, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. By condensing the values of the Fukui function to individual atomic sites, one can predict which atoms are most likely to donate or accept electrons.

For this compound, the analysis would typically involve calculating the Fukui indices for electrophilic attack (ƒk+), nucleophilic attack (ƒk-), and radical attack (ƒk0). These calculations help pinpoint the atoms most susceptible to chemical reactions. Generally, in aminobenzothiazole derivatives, the nitrogen atoms of the amino groups and the thiazole ring, as well as specific carbon atoms in the benzene (B151609) ring, are identified as key reactive centers.

Table 1: Illustrative Fukui Function Indices for Reactive Sites Note: This table presents expected trends for a molecule of this type based on general principles of chemical reactivity and studies on similar compounds. Actual values require specific DFT calculations.

| Atomic Site | Fukui Index (ƒk+) | Fukui Index (ƒk-) | Reactivity Prediction |

|---|---|---|---|

| N (Thiazole) | High | Low | Prone to electrophilic attack |

| N (2-amino) | Moderate | High | Prone to nucleophilic attack |

| N (4-amino) | Moderate | High | Prone to nucleophilic attack |

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as the electrophilicity index (ω) and the nucleophilicity index (N), provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile. nih.gov These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.net A high ω value indicates a good electrophile. Conversely, the nucleophilicity index (N) quantifies the propensity of a molecule to donate charge. Strong nucleophiles are characterized by high N values. For this compound, the presence of two electron-donating amino groups (-NH2) and a methyl group (-CH3) is expected to result in a relatively high nucleophilicity index, classifying it as a moderate to strong nucleophile.

Table 2: Conceptual DFT Global Reactivity Descriptors Note: The values below are illustrative and represent typical ranges for similar organic molecules.

| Parameter | Definition | Expected Value for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | High (e.g., > -6.0 eV) |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Low (e.g., < -1.0 eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Moderate |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low to Moderate |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate (e.g., 1.5 - 2.5 eV) |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing detailed information on their conformational flexibility and structural stability. nih.govlivecomsjournal.org By simulating the motions of atoms and molecules, MD can explore the potential energy surface and identify stable conformations (local minima). nih.gov

For this compound, MD simulations can be employed to sample its various spatial arrangements. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations can reveal the preferred orientations of the amino and methyl substituents relative to the benzothiazole ring system. Enhanced sampling techniques within MD can be used to overcome energy barriers and explore a wider range of conformations than would be accessible in standard simulations. ed.ac.ukresearchgate.net

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical calculations, primarily using DFT methods, are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov The calculated frequencies and intensities can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy to validate the computed molecular structure. nih.govresearchgate.net

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov The analysis allows for the assignment of specific vibrational modes to the observed spectral bands, such as N-H stretching of the amino groups, C-H stretching of the methyl and aromatic groups, and the characteristic vibrations of the benzothiazole ring.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative) Note: This table shows a hypothetical comparison for key functional groups. Specific assignments require detailed spectral analysis.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3445 | 4-NH₂ group |

| N-H Symmetric Stretch | ~3350 | ~3355 | 2-NH₂ group |

| C-H Aromatic Stretch | ~3100 | ~3095 | Benzene ring C-H |

| C-H Aliphatic Stretch | ~2950 | ~2948 | Methyl group C-H |

| C=N Ring Stretch | ~1630 | ~1625 | Thiazole ring vibration |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. bohrium.comresearchgate.net This phenomenon is common in molecules containing both a proton-donating group (like -OH or -NH2) and a proton-accepting group (like a nitrogen atom) positioned to form an intramolecular hydrogen bond. rsc.org Benzothiazole derivatives are well-known for exhibiting ESIPT, which results in a large Stokes shift and unique fluorescence properties. acs.org

In this compound, the amino group at the 4-position is suitably located to form an intramolecular hydrogen bond with the thiazole nitrogen atom. Theoretical studies using Time-Dependent DFT (TD-DFT) can be used to investigate the ESIPT mechanism. researchgate.net These studies involve optimizing the geometries of the molecule in both its ground (S0) and first excited (S1) states and constructing potential energy curves along the proton transfer coordinate. bohrium.comrsc.org Research on similar systems has shown that the intramolecular hydrogen bond is often strengthened in the excited state, which lowers the energy barrier for proton transfer, making the ESIPT process highly efficient and often spontaneous. researchgate.netresearcher.life This process leads to the formation of a transient keto-like tautomer, which is responsible for the characteristic fluorescence emission. bohrium.com

Information on the Biological Activities of this compound is Not Publicly Available

Following a comprehensive search of publicly available scientific literature, detailed research findings regarding the specific biological activities of the chemical compound This compound could not be located. The requested exploration of its antimicrobial potential, antioxidant capabilities, and enzyme inhibition profile as per the provided outline cannot be completed due to the absence of specific data for this molecule.

While the broader class of compounds known as benzothiazoles, particularly 2-aminobenzothiazole (B30445) derivatives, is the subject of extensive scientific investigation, the available research does not specifically detail the activities of this compound.

Exploration of Biological Activities and Mechanisms of Action of 6 Methyl 1,3 Benzothiazole 2,4 Diamine

Enzyme Inhibition Profiling

Studies on Carbonic Anhydrase Inhibition

No direct studies on the carbonic anhydrase inhibitory activity of 6-Methyl-1,3-benzothiazole-2,4-diamine were identified in the performed literature search. However, the broader class of benzothiazole (B30560) sulfonamides has been investigated for this property. A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their inhibitory effects on several human (h) carbonic anhydrase (CA) isoforms, including hCA I, II, VII, and IX. nih.govresearchgate.netunifi.it These studies have revealed that modifications to the benzothiazole core and its substituents can lead to potent and isoform-selective inhibitors. For instance, certain 2-amino-substituted and halogenated derivatives have demonstrated low nanomolar to subnanomolar inhibition constants against hCA II, VII, and IX. nih.govresearchgate.netunifi.it The inhibitory action of these sulfonamide-based compounds typically involves the coordination of the sulfonamide zinc-binding group to the catalytic zinc ion within the active site of the carbonic anhydrase enzyme. While these findings highlight the potential of the benzothiazole scaffold for CA inhibition, the specific activity of this compound remains to be determined through direct experimental evaluation.

Table 1: Carbonic Anhydrase Inhibition by Select Benzo[d]thiazole-6-sulfonamide Derivatives

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA VII (KI in nM) | hCA IX (KI in nM) |

| 2-Amino-benzo[d]thiazole-6-sulfonamide | 25.5 | 12.1 | 7.8 | 3.7 |

| 2-Acetamido-benzo[d]thiazole-6-sulfonamide | 125.4 | 89.5 | 45.2 | 29.3 |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |

Data sourced from studies on related benzothiazole sulfonamides, not this compound. nih.govresearchgate.netunifi.it

Investigation of Cyclooxygenase (COX) Enzyme Modulation

The search for literature pertaining to the modulation of cyclooxygenase (COX) enzymes by this compound did not yield any specific results. However, the anti-inflammatory potential of the broader benzothiazole class of compounds has been explored through the lens of COX inhibition. mdpi.com COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Research into novel benzothiazole derivatives has identified compounds with selective COX-2 inhibitory activity. nih.gov For example, certain thiazole-based compounds have been shown to suppress prostaglandin (B15479496) E2 (PGE2) production through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2. nih.gov These findings suggest that the benzothiazole scaffold can be a valuable template for the design of new anti-inflammatory agents. Nevertheless, without direct experimental evidence, the effect of this compound on COX enzyme activity remains speculative.

DprE1 Inhibition Studies

There were no specific studies found that investigated the DprE1 inhibitory activity of this compound. However, the benzothiazole scaffold is a key component of a class of potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.govvlifesciences.com DprE1 is a validated target for the development of new anti-tubercular drugs. nih.govvlifesciences.com Benzothiazinones (BTZs), which contain a benzothiazole-related core, are a prominent class of DprE1 inhibitors. nih.govnih.gov The mechanism of action for many BTZ derivatives involves the covalent modification of a cysteine residue (Cys387) within the active site of DprE1. nih.govnih.gov This covalent bond formation is often preceded by the reduction of a nitro group on the inhibitor, which is facilitated by the FAD cofactor of the enzyme. nih.gov The resulting reactive nitroso species then attacks the thiol group of the cysteine residue. nih.gov While this provides a mechanistic framework for how benzothiazole-containing compounds can inhibit DprE1, the specific inhibitory potential and mechanism of this compound would require dedicated investigation.

Xanthine (B1682287) Oxidase Inhibition Investigations

A direct investigation into the xanthine oxidase inhibitory properties of this compound could not be found in the conducted search. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. nih.gov Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest. While no data exists for the target compound, various heterocyclic compounds, including those with thiazole (B1198619) moieties, have been evaluated for their ability to inhibit this enzyme. nih.gov For instance, studies have reported IC50 values for different natural and synthetic compounds against xanthine oxidase, demonstrating a wide range of potencies. researchgate.netresearchgate.netmdpi.comnih.gov The inhibitory potential of this compound against xanthine oxidase is yet to be explored.

Table 2: Xanthine Oxidase Inhibitory Activity of Various Compounds

| Compound | IC50 (µM) | Source Type |

| Allopurinol (Standard) | 7.4 | Synthetic Drug |

| Costinone A | 90.3 | Natural Product (Oxindole Alkaloid) |

| Costinone B | 179.6 | Natural Product (Oxindole Alkaloid) |

| 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid | 0.0051 | Synthetic Thiazole Derivative |

| 7,8-benzoflavone | 0.6 | Synthetic Flavonoid |

This table presents data for other compounds to provide context on xanthine oxidase inhibition and does not include data for this compound. nih.govnih.gov

DNA and Protein Interaction Studies

Mechanistic Investigations of DNA Binding (e.g., Minor Groove Binding)

No studies specifically detailing the DNA binding mechanism of this compound were identified. However, the benzothiazole moiety is a recognized structural motif in compounds that bind to the minor groove of DNA. jocpr.comnih.gov The minor groove is a key target for small molecules that can influence DNA replication and transcription. researchgate.net The binding of these molecules is often non-covalent and driven by a combination of forces including hydrogen bonding, van der Waals interactions, and electrostatic interactions with the DNA backbone and base pairs. researchgate.net The curvature of the benzothiazole-containing ligand often complements the shape of the minor groove, particularly in AT-rich regions. nih.gov Some bis-benzothiazole derivatives have been shown to bind to the minor groove, and this interaction has been correlated with their observed anti-tumor activity. jocpr.com Spectroscopic techniques such as UV-visible absorption and fluorescence spectroscopy, along with viscosity measurements, are commonly employed to characterize these binding events. jocpr.com While it is plausible that this compound could interact with the DNA minor groove, this hypothesis requires experimental validation.

Molecular Docking Simulations with Identified Biological Targets

There were no molecular docking studies found that specifically investigated the interaction of this compound with the aforementioned biological targets (Carbonic Anhydrase, COX, DprE1, Xanthine Oxidase, or DNA). Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. biointerfaceresearch.comniscair.res.in This method is instrumental in structure-based drug design and for elucidating potential mechanisms of action. researchgate.netnih.gov For the broader class of benzothiazole derivatives, molecular docking studies have been employed to understand their interactions with various biological targets. For instance, docking simulations of benzothiazole derivatives with DNA gyrase have helped to rationalize their antimicrobial activity. researchgate.net Similarly, docking studies have been used to model the binding of benzothiazole-based inhibitors to the active site of DprE1, providing insights into the key interactions that govern their inhibitory potency. vlifesciences.com The application of molecular docking to this compound could provide valuable initial insights into its potential biological targets and binding modes, guiding future experimental work.

Advanced Material Science and Chemical Applications of 6 Methyl 1,3 Benzothiazole 2,4 Diamine

Photophysical Properties and Potential for Luminescent Applications

No specific studies detailing the photophysical properties, such as absorption and emission spectra, or the luminescent potential of 6-Methyl-1,3-benzothiazole-2,4-diamine were found. Research on other benzothiazole (B30560) derivatives shows that the photophysical characteristics are highly dependent on the specific substitution pattern on the benzothiazole core, making extrapolation of properties from related compounds scientifically unsound.

Fluorescence Spectroscopy and Quantum Yield Analysis

There are no available experimental data from fluorescence spectroscopy or any reported quantum yield analysis for this compound.

Investigation as Corrosion Inhibitors

While various amine and diamine compounds, as well as other benzothiazole derivatives, have been explored as corrosion inhibitors, no studies have been published that specifically investigate the efficacy or mechanism of this compound for this purpose.

Applications in Optoelectronic Technologies

The search yielded no information on the use of this compound in optoelectronic technologies. The performance of materials in these applications is critically dependent on their specific molecular structure and resulting electronic properties, none of which are documented for this compound.

Organic Field-Effect Transistors (OFETs)

There are no reports on the synthesis or evaluation of this compound as a semiconductor material in Organic Field-Effect Transistors.

Solar Cell Components

The potential application of this compound as a component in solar cells has not been reported in the scientific literature.

Role in Catalysis

No research articles or reviews were found that describe or suggest a role for this compound in any catalytic processes.

Utility in Proteomics Research

The study of proteins, or proteomics, often requires sophisticated tools for the detection, imaging, and inhibition of specific protein targets. The 6-methyl-1,3-benzothiazole core is a key pharmacophore in the development of such tools, particularly for targeting protein aggregates implicated in neurodegenerative diseases and for creating fluorescent probes.

A significant application lies in the imaging of β-amyloid (Aβ) plaques, the proteinaceous hallmarks of Alzheimer's disease. nih.govnih.gov Researchers have synthesized and evaluated various 2-phenylbenzothiazole (B1203474) derivatives for this purpose. One such derivative, 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole, has been identified as a promising agent for positron emission tomography (PET) imaging of Aβ plaques. nih.gov Studies have shown that this compound exhibits favorable brain uptake and washout kinetics, making it potentially suitable for the in vivo detection of amyloid deposits in patients. nih.gov The development of such imaging agents is crucial for the early diagnosis of Alzheimer's and for monitoring the effectiveness of therapeutic interventions. nih.govnih.gov

Beyond imaging, benzothiazole derivatives are being developed as fluorescent probes for detecting specific protein aggregates. nih.gov Newly designed "push-pull" benzothiazole (PP-BTA) derivatives have shown a significant increase in fluorescence intensity upon binding to both Aβ and α-synuclein aggregates, the latter being a hallmark of Parkinson's disease. nih.gov These probes exhibit strong affinity for these protein aggregates and have been used to clearly stain senile plaques and Lewy bodies in postmortem brain tissue sections, demonstrating their potential as valuable tools for preclinical research. nih.gov

Furthermore, the benzothiazole scaffold is utilized in creating fluorescent probes for the stereospecific recognition of amino acids, the fundamental building blocks of proteins. A photoresponsive probe, N-((1R,2R)-2-aminocyclohexyl)-3-(benzo[d]thiazol-2-yl)-5-fluoro-2-hydroxybenzamide (HBT-CN), was designed for the chiral sensing of amino acid enantiomers, showcasing the versatility of the benzothiazole core in creating sophisticated molecular recognition tools. acs.org

Table 1: Optical and Recognition Properties of a Benzothiazole-Based Chiral Probe (HBT-CN)

| Property | Value(s) | Reference |

| UV-vis Absorption Peaks | 294 nm, 365 nm, 402 nm | acs.org |

| Emission Wavelength | 472 nm (for analysis) | acs.org |

| Optimal pH Range | 7–10 | acs.org |

| Enantiomeric Fluorescence Ratio (R/S-PGME) | 4.5 | acs.org |

| UV-vis Absorption Difference Ratio (R/S-PGME) | 12.8 | acs.org |

Potential as Dyes

The 6-methyl-1,3-benzothiazole moiety is a valuable structural component in the synthesis of synthetic colorants, particularly azo dyes. Azo dyes, which contain the functional group R−N=N−R′, constitute the largest class of industrial dyes used in the textile and food industries. isca.me The benzothiazole ring acts as a diazo component, which, after diazotization, can be coupled with various aromatic compounds to produce a wide spectrum of colors.

A key intermediate in this field is 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. This compound serves as a precursor for a variety of azo dyes, including those known commercially as Titan Yellow and Direct Yellow 27. dyestuffintermediates.com Its sulfonic acid group enhances water solubility, a crucial property for many dyeing processes. This intermediate is used to produce a range of colors, including reds and yellows, for dyeing textiles. dyestuffintermediates.com

Table 2: Properties of a Key 6-Methylbenzothiazole Dye Intermediate

| Property | Value | Reference(s) |

| Compound Name | 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | dyestuffintermediates.comevitachem.comnoaa.gov |

| CAS Number | 130-17-6 | dyestuffintermediates.com |

| Molecular Formula | C14H12N2O3S2 | evitachem.com |

| Molecular Weight | 320.39 g/mol | dyestuffintermediates.com |

| Appearance | Brownish-yellow powder | evitachem.com |

| Application | Intermediate for azo dyes | dyestuffintermediates.com |

The synthesis of novel benzothiazole-based dyes is an active area of research, focusing on improving properties like lightfastness and resistance to treatments such as alkaline reduction and peroxide bleaching. emerald.comemerald.comacs.org Monoazo disperse dyes derived from diazotized 2-amino-4-methyl benzothiazole have been successfully applied to polyester (B1180765) fibers, yielding yellow to violet shades with good to excellent fastness properties. orientjchem.org Patents have been filed for methods to produce water-soluble benzothiazole dyes, outlining multi-step syntheses starting from p-toluidine (B81030) to create sulfonated 6-methyl-benzothiazole structures. google.com These developments aim to create more efficient and environmentally friendly dyeing processes for modern textiles. emerald.comresearchgate.net

Table 3: Examples of Benzothiazole-Based Dye Applications

| Dye Type | Base Molecule | Application | Color Range | Reference(s) |

| Disperse Dyes | 2-Amino-4-methyl benzothiazole | Polyester fibers | Yellow to Violet | orientjchem.org |

| Azo Dyes | 2-Amino-6-nitrobenzothiazole (B160904) | Antimicrobial textiles | Varied | isca.meinternationaljournalcorner.com |

| Water-Soluble Dyes | 2-(4-anilino)-6-methyl-benzothiazole | General textiles | Not specified | google.com |

| Fluorescent Dyes | 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | Cancer diagnostics | Fluorescent |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 6 Methyl 1,3 Benzothiazole 2,4 Diamine Derivatives

Correlative Studies between Molecular Structure and Observed Biological Activities

The biological activities of benzothiazole (B30560) derivatives are intricately linked to their molecular structure. The core 2-aminobenzothiazole (B30445) structure is a key pharmacophore that exhibits a wide spectrum of activities, including antimicrobial, anticancer, and anticonvulsant effects. nih.govrjptonline.org The substitution pattern on the benzothiazole ring dictates the specific therapeutic application and potency.

For instance, the presence of a methyl group at the 6-position, as in the parent compound of interest, is often favorable for certain biological activities. Studies on anticonvulsant benzothiazole derivatives have shown that compounds bearing groups like a methyl (CH₃), fluoro (F), or methoxy (B1213986) (OCH₃) group at the 6-position exhibit high potency. tandfonline.com

In the context of anticancer activity, modifications at the 2-amino group and the 6-position are crucial. Group-based quantitative structure-activity relationship (GQSAR) analyses on benzothiazole derivatives have revealed that introducing hydrophobic groups and six-membered rings via the 2-amino position can enhance anticancer potential. chula.ac.th Furthermore, the presence of strong electronegative atoms like chlorine or bromine at the para position of a phenyl ring attached to the benzothiazole core can increase lipophilicity and, consequently, cytotoxicity. ijper.org Conversely, the introduction of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity. mdpi.com

The antimicrobial properties are also heavily influenced by the substitution pattern. For example, 4-hydroxy, 4-dimethylamino, and 3,4-dimethoxy substitutions on an aromatic ring attached to the core structure can confer good antibacterial activity. ijper.org

| Position of Substitution | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C-6 | -CH₃ (Methyl), -F, -OCH₃ | Enhanced anticonvulsant activity | tandfonline.com |

| C-6 | -NO₂ (Nitro), -CN (Cyano) | Increased antiproliferative activity | mdpi.com |

| C-2 (via amino group) | Aryl and heteroaryl groups | Increased anticancer potential | chula.ac.th |

| Attached Phenyl Ring | -Cl, -Br (para position) | Improved cytotoxicity | ijper.org |

| Attached Aromatic Ring | 4-hydroxy, 4-dimethylamino | Good antibacterial activity | ijper.org |

Investigation of Substituent Effects on Molecular Properties

The molecular properties of benzothiazole derivatives, which in turn govern their biological activity, are significantly altered by the electronic nature of their substituents. Structure-Property Relationship (SPR) studies focus on how these modifications tune characteristics such as electronic and charge transport properties. mdpi.com

The introduction of electron-donating groups (EDGs) like the -CH₃ group at the C-6 position, or electron-withdrawing groups (EWGs) at various positions, can modulate the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap (Egap) between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability.

| Compound Type | Substituent Effect | Impact on Frontier Molecular Orbitals (FMOs) | Resulting Property | Reference |

|---|---|---|---|---|

| Furan-based benzothiazole | -NO₂ (EWG) replacing -CH₃ (EDG) | Lowers EHOMO and ELUMO | Reduced energy gap (Egap), advantageous for charge transport | mdpi.com |

| General 1,3-azole systems | Strong EWGs (e.g., -NO₂, -F) | Increases aromaticity | Enhanced molecular stability | researchgate.net |

Rational Design and Synthesis of Novel Analogues for Enhanced Performance

The insights gained from SAR and SPR studies provide a foundation for the rational design of novel analogues with enhanced performance and target specificity. nih.govnih.gov The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a common strategy to enhance biological effects and overcome drug resistance. mdpi.com

The synthesis of novel benzothiazole derivatives often begins with a readily available starting material, such as a substituted 2-aminobenzothiazole. nih.govnih.gov For instance, to create analogues of 6-Methyl-1,3-benzothiazole-2,4-diamine, one could start with the corresponding 2-amino-6-methylbenzothiazole. This precursor can then undergo a variety of chemical transformations.

A common synthetic route involves the condensation of 2-aminobenzothiazoles with aldehydes or ketones to form Schiff bases, which can then be cyclized to create more complex heterocyclic systems. uokerbala.edu.iqresearchgate.net Another approach is the acylation of the 2-amino group, followed by further modifications. For example, 2-amino-6-nitrobenzothiazole (B160904) can be acylated, the nitro group reduced to an amine, and this new amino group can then be functionalized to introduce sulfonyl or carbimide groups, leading to compounds with high anti-inflammatory activity. nih.govnih.gov

Multicomponent reactions represent an efficient strategy for generating libraries of diverse benzothiazole derivatives. These one-pot syntheses allow for the combination of several starting materials, such as a 2-aminobenzothiazole, an aldehyde, and an isocyanide, to rapidly build molecular complexity. nih.govnih.gov For example, a pseudo-four-component reaction involving 2-amino-6-bromo-4-methylbenzothiazole, an aldehyde, and 4-hydroxycoumarin (B602359) has been used to create complex spiroheterocycles. nih.govnih.gov Such strategies are invaluable in medicinal chemistry for exploring chemical space and optimizing lead compounds for enhanced biological performance.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Benzothiazole (B30560) Chemistry

Currently, there are no specific, detailed research findings available for 6-Methyl-1,3-benzothiazole-2,4-diamine itself. However, the broader family of benzothiazole compounds has made significant contributions to chemistry and medicine. The benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. chemistryjournal.netbibliomed.org

Key contributions from the wider benzothiazole family that provide a rationale for investigating this compound include:

Oncology: Numerous 2-substituted and 6-substituted benzothiazoles have demonstrated potent anticancer activity, targeting various mechanisms of cancer progression. chemistryjournal.net

Neurodegenerative Diseases: The drug Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this class of compounds.

Infectious Diseases: The structural motif is integral to many compounds exhibiting antibacterial, antifungal, and antiviral activities. jchemrev.comnih.gov

Materials Science: The rigid, aromatic structure of the benzothiazole core imparts unique photophysical properties, leading to applications in dyes, fluorescent probes, and organic electronics.

The specific structure of this compound, featuring a methyl group at the 6-position and two amine groups at the 2- and 4-positions, offers a unique combination of substituents. The methyl group can influence lipophilicity and metabolic stability, while the two primary amine groups provide reactive handles for generating a diverse library of derivatives, a key strategy in modern drug discovery. crimsonpublishers.com The diamino substitution pattern is particularly intriguing as it could lead to novel metal-chelating properties or unique hydrogen bonding capabilities, potentially unlocking new biological activities or material applications.

Identification of Current Research Gaps and Challenges

The most significant research gap is the near-complete lack of data on this compound. This void presents both a challenge and an opportunity. Extrapolating from the broader field, several key challenges would need to be addressed in the study of this compound.

Key Research Gaps and Foreseeable Challenges:

| Research Area | Specific Gaps and Challenges |

| Synthetic Chemistry | Development of efficient, scalable, and sustainable synthetic routes. Many existing methods for benzothiazoles use harsh conditions or toxic reagents. bohrium.com |

| Pharmacology | Comprehensive screening is needed to identify any biological activity. There is a complete absence of data on its efficacy, toxicity, and mechanism of action. |

| Structure-Activity Relationship (SAR) | Without a library of derivatives, understanding how the methyl and diamine groups contribute to any potential activity is impossible. |

| Physicochemical Properties | Data on solubility, stability, and metabolic profile are non-existent, which are critical hurdles for any potential therapeutic or material application. |

This table outlines the primary areas where research is needed to begin characterizing this compound.

Emerging Avenues for Further Academic Exploration

The unique substitution pattern of this compound opens up several exciting avenues for academic research. Its structure invites exploration in both medicinal chemistry and materials science.

Potential Research Directions:

Medicinal Chemistry and Drug Discovery:

Combinatorial Chemistry: The two amine groups are ideal for creating a combinatorial library. By reacting these amines with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a large number of novel derivatives can be synthesized for high-throughput screening against various biological targets like kinases, proteases, and microbial enzymes.

Anticancer Research: Given the prevalence of anticancer activity in benzothiazoles, this compound and its derivatives should be screened against a panel of cancer cell lines. nih.gov The diamine structure may offer unique interactions with DNA or key cellular proteins.

Neuroprotective Agents: Following the precedent of Riluzole, the compound could be evaluated in models of neurodegenerative diseases. The amine groups could be functionalized to modulate blood-brain barrier penetration and target affinity.

Materials Science and Chemical Biology:

Fluorescent Probes: The benzothiazole core is a known fluorophore. The amino groups can act as electron-donating groups, potentially leading to interesting photophysical properties like solvatochromism or aggregation-induced emission. Derivatives could be developed as sensors for metal ions, pH, or specific biomolecules.

Coordination Chemistry: The diamine functionality suggests potential as a bidentate ligand for coordinating with metal ions. Such metal complexes could have applications in catalysis, bioimaging, or as metallodrugs.

Prospects for Translational Research and Collaborative Opportunities

Moving this compound from a chemical curiosity to a compound with real-world applications will require a multi-pronged, collaborative approach.

Initial Screening and Target Identification: The first step in translational research would be to perform broad-based biological screening. This is an ideal area for collaboration between a synthetic chemistry lab capable of producing the compound and its initial derivatives, and a university or commercial high-throughput screening center.

Academia-Industry Partnerships: Should initial screenings yield a promising "hit," a partnership with a pharmaceutical or biotechnology company would be crucial. Such collaborations can provide the resources and expertise needed for lead optimization, preclinical development, and navigating the complex regulatory landscape. rsc.org These partnerships are vital for bridging the gap between academic discovery and clinical application. nih.gov

Interdisciplinary Consortia: The diverse potential of this molecule in both medicine and materials science calls for the formation of interdisciplinary research groups. A consortium of synthetic chemists, pharmacologists, computational modelers, and materials scientists could work in concert to explore the full spectrum of its potential applications, from novel therapeutics to advanced functional materials. ijrpr.com Such collaborations foster innovation and can lead to discoveries that might be missed in a more siloed research environment. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-1,3-benzothiazole-2,4-diamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclization of 4-methyl aniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromination using HBr. Optimization involves adjusting stoichiometric ratios (e.g., 4-methyl aniline:KSCN = 1:1.8 molar ratio) and reaction duration (6–8 hours). Recrystallization in ethanol yields a 70% pure product with a melting point of 165–170°C . Alternative routes involve hydrazine hydrate reactions with substituted acetophenones to form hydrazino derivatives .

- Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 60–65°C (glacial acetic acid) |

| Catalyst | HBr (in situ generation) |

| Purification | Ethanol recrystallization |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm amine and methyl group positions (e.g., methyl protons at δ 2.4 ppm, aromatic protons at δ 6.8–7.5 ppm). FT-IR identifies N–H stretches (3200–3400 cm⁻¹) and C=S bonds (1250–1350 cm⁻¹). Elemental analysis validates purity (C, H, N, S within ±0.3% of theoretical values) . Melting point analysis ensures consistency with literature values (165–170°C) .

Q. How should researchers handle safety and waste management for this compound?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Waste must be segregated into halogenated organic containers due to bromine content. Neutralize acidic residues with dilute NaOH before disposal. Partner with certified waste management firms for hazardous material processing .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodology : Introduce substituents (e.g., halogens, methoxy groups) at the 6-methyl position via nucleophilic substitution or coupling reactions. Test derivatives against microbial/antitumor targets using MIC assays (e.g., Staphylococcus aureus ATCC 25923) or MTT cytotoxicity assays (e.g., HeLa cells). Correlate electronic effects (Hammett constants) with activity trends. For example, electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency by increasing electrophilicity .

- Example SAR Data :

| Derivative | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|

| 6-Methyl (parent) | 64 | >100 |

| 6-Fluoro | 16 | 45 |

| 6-Nitro | 8 | 22 |

Q. What crystallographic strategies resolve structural ambiguities in benzothiazole derivatives?

- Methodology : Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. For twinned crystals, apply HKL-2/3 for data integration. ORTEP-3 generates thermal ellipsoid plots to visualize disorder. Example: The title compound’s asymmetric unit contains two independent molecules stabilized by π–π interactions (centroid distance: 3.7 Å) and C–H···π bonds .

Q. How can contradictory biological data between in vitro and in vivo models be reconciled?

- Methodology : Perform ADME profiling to assess bioavailability (e.g., hepatic microsome stability assays). Use molecular docking (AutoDock Vina) to verify target binding (e.g., HIV-1 protease or COX-2). If in vitro activity (IC₅₀ = 10 μM) lacks in vivo correlation, evaluate metabolic degradation via LC-MS/MS metabolite identification .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodology : Perform DFT calculations (Gaussian 09) at the B3LYP/6-31G* level to map electrostatic potential surfaces. Analyze HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., C2 in the thiazole ring). Validate with Hammett linear free-energy relationships using substituent σ values .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for synthesized derivatives?

- Methodology : Verify purity via HPLC (≥95% area) and DSC (heat flow analysis). Polymorphism can cause variations; use PXRD to identify crystalline forms. For example, a hydrate form may melt 10–15°C lower than the anhydrous form .

Methodological Best Practices

- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) for cross-validation .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates to ensure reproducibility .

- Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) to prevent oxidation of thiol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.